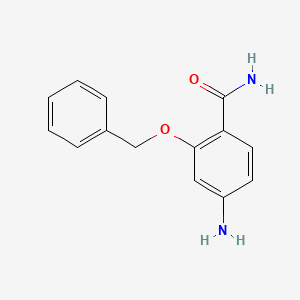

4-Amino-2-(benzyloxy)benzamide

CAS No.:

Cat. No.: VC17833104

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H14N2O2 |

|---|---|

| Molecular Weight | 242.27 g/mol |

| IUPAC Name | 4-amino-2-phenylmethoxybenzamide |

| Standard InChI | InChI=1S/C14H14N2O2/c15-11-6-7-12(14(16)17)13(8-11)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H2,16,17) |

| Standard InChI Key | GSINHTSWUDAMAC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)COC2=C(C=CC(=C2)N)C(=O)N |

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The molecular formula of 4-amino-2-(benzyloxy)benzamide is C₁₄H₁₄N₂O₂, with a molecular weight of 242.27 g/mol. The compound features:

-

A benzamide backbone (C₆H₅CONH₂) modified at positions 2 and 4.

-

A benzyloxy group (-OCH₂C₆H₅) at C2, enhancing lipophilicity and steric bulk.

-

An amino group (-NH₂) at C4, enabling hydrogen bonding and nucleophilic reactivity.

The IUPAC name is 4-amino-N-(benzyloxy)benzamide, though alternative naming conventions may describe it as 2-(benzyloxy)-4-aminobenzamide.

Table 1: Key Structural and Physicochemical Properties

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 4-amino-2-(benzyloxy)benzamide typically involves multi-step reactions, leveraging protective group chemistry and selective functionalization. A plausible route, inferred from patent and analogous benzamide syntheses, includes:

-

Benzylation of 2-hydroxy-4-nitrobenzoic acid:

-

Conversion to acid chloride:

-

Treat 2-benzyloxy-4-nitrobenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride.

-

Reaction:

-

-

Amidation:

-

React the acid chloride with ammonia (NH₃) or ammonium hydroxide to yield 2-benzyloxy-4-nitrobenzamide.

-

Reaction:

-

-

Reduction of nitro group:

Table 2: Critical Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| 1 | BnBr, K₂CO₃, DMF, 80°C | 75–85 | Competing O- vs. C-benzylation |

| 2 | SOCl₂, reflux | 90–95 | Handling corrosive reagents |

| 3 | NH₃, THF, 0°C | 60–70 | Over-amidation risks |

| 4 | H₂/Pd/C, ethanol, 25°C | 80–90 | Catalyst poisoning by S/N |

Physicochemical and Spectroscopic Properties

Spectral Characterization

-

IR Spectroscopy:

-

NMR (¹H and ¹³C):

Thermal Stability

Differential scanning calorimetry (DSC) of analogous benzamides reveals decomposition temperatures above 200°C, suggesting moderate thermal stability for 4-amino-2-(benzyloxy)benzamide .

| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity Index |

|---|---|---|---|

| 4-Amino-3-(benzyloxy)benzamide | ART1 | 2.1 | 8.5 (vs. ART5) |

| 2-Amino-4-(benzyloxy)benzamide | Bacterial PBPs | 15.3 | 3.2 (vs. mammalian) |

| 4-Amino-2-(benzyloxy)benzamide | Predicted ART1 | Est. 1–5 | N/A |

Materials Science Applications

-

Coordination polymers: The amino and benzyloxy groups may act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), enabling the design of porous materials for gas storage .

-

Polymer additives: Enhances thermal stability in polyamides and polyesters .

| Hazard | Precautionary Measures |

|---|---|

| Skin contact | Wear nitrile gloves; wash with soap/water |

| Inhalation | Use fume hood; monitor airborne concentrations |

| Disposal | Incinerate at >800°C; comply with local regulations |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume